3,3-dimethyl-2-methylidenebutanoic acid
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Overview
Description
3,3-dimethyl-2-methylidenebutanoic acid is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of a tert-butyl group attached to the acrylic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Mechanism of Action
Target of Action
2-Tert-butylacrylic acid (TBA) is a mono-functional monomer with a characteristic high reactivity of acrylates and a bulky, hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The primary targets of TBA are a variety of monomers, including acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, and styrene . The tert-butyl moiety of TBA leads to high hydrophobicity .
Mode of Action
TBA interacts with its targets through polymerization and co-polymerization processes . The bulky, hydrophobic tert-butyl moiety of TBA imparts certain characteristics to the polymers. For instance, it promotes interlocking between different polymer chains and reduces polymer chain entanglements . It also allows for selective heat and chemical resistance, which enables polymer modification in processing or final applications .
Biochemical Pathways
It is known that tba can be synthesized with a large variety of monomers, suggesting that it may influence a wide range of biochemical pathways
Pharmacokinetics
Given its chemical properties, it can be inferred that tba has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs
Result of Action
The result of TBA’s action is the formation of polymers with specific characteristics. These include high hydrophobicity, hardness due to a comparatively high glass transition temperature, reduced viscosity at high solid content, improved cohesion, and good interaction with associative thickeners . Additionally, TBA can facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates .
Action Environment
The action of TBA is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TBA can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The presence of other monomers also influences the action of TBA . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to its carboxylic acid and hydroxyl groups These groups can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Dosage Effects in Animal Models
Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, would be valuable for understanding the safety and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-dimethyl-2-methylidenebutanoic acid can be synthesized through various methods. One common approach involves the reaction of tert-butyl bromide with ethyl acrylate in the presence of a base, followed by hydrolysis to yield the desired acid. Another method includes the oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of 2-tert-butylacrylic acid often employs large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of environmentally friendly and sustainable methods is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethyl-2-methylidenebutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the acrylic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3,3-dimethyl-2-methylidenebutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Acrylic Acid: Lacks the tert-butyl group, making it less sterically hindered.
Methacrylic Acid: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity patterns.
Crotonic Acid: Has a similar structure but with a different alkyl group.
Uniqueness: 3,3-dimethyl-2-methylidenebutanoic acid is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-2-methylidenebutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVYRYDARHKQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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